Ivabradine Impurity 12
CAS No.: 85175-52-6
Cat. No.: VC0194644
Molecular Formula: C16H25ClN2O3
Molecular Weight: 328.84
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85175-52-6 |
---|---|
Molecular Formula | C16H25ClN2O3 |
Molecular Weight | 328.84 |
IUPAC Name | 7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H |
SMILES | CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl |
Introduction
Chemical Properties and Structure
Chemical Identity and Basic Properties
Ivabradine Impurity 12 has been well-characterized with the following properties:
Property | Value |
---|---|
CAS Number | 85175-52-6 |
Molecular Formula | C16H25ClN2O3 |
Molecular Weight | 328.83 g/mol |
PubChem CID | 13319974 |
Creation Date | 2007-02-08 |
Last Modified | 2025-04-05 |
The compound is formally known as 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .
Structural Features
Ivabradine Impurity 12 contains a benzazepin ring system with methoxy groups at positions 7 and 8, and features a 3-(methylamino)propyl substituent at position 3 . The compound exists as a hydrochloride salt, which is reflected in its molecular formula containing chlorine . Its chemical structure is directly related to its parent compound, ivabradine, with specific modifications that classify it as an impurity.
Chemical Identifiers
Various chemical identifiers have been assigned to Ivabradine Impurity 12 to facilitate its identification in chemical databases and scientific literature:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H |
SMILES | CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl |
IUPAC Name | 7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
These identifiers provide unique representations of the chemical structure that can be used in computational chemistry and database searches.
Relationship to Parent Compound
Connection to Ivabradine
Ivabradine Impurity 12 is directly related to ivabradine, which serves as its parent compound. PubChem identifies the parent compound connection as CID 10017219 (7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one) . This relationship is important in understanding the structural variations that distinguish the impurity from the active pharmaceutical ingredient.
Significance in Pharmaceutical Context
Ivabradine itself is a medication that functions by reducing the heart rate through its action on the hyperpolarization-activated cyclic nucleotide-gated cation channels in the sinoatrial node . Understanding the relationship between Ivabradine Impurity 12 and the parent drug is crucial for pharmaceutical quality control, as structural similarities may influence pharmacological and toxicological properties.
Detection and Analysis Methods
Chromatographic Techniques
Detection of Ivabradine Impurity 12 typically involves chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), which is commonly used for analyzing pharmaceutical impurities. This methodology offers high sensitivity and the ability to separate complex mixtures, making it ideal for impurity profiling in pharmaceutical quality control.
Advanced Analytical Methods
Preparation and Sources
Origin in Pharmaceutical Processing
Pharmaceutical impurities like Ivabradine Impurity 12 can originate from various sources during the manufacturing process. These may include starting materials, intermediates, by-products, degradation products, reagents, and catalysts used in synthesis . Understanding the origin of Ivabradine Impurity 12 is important for controlling its presence in the final pharmaceutical product.
Quality Control and Regulatory Considerations
Importance in Pharmaceutical Quality
The presence of impurities like Ivabradine Impurity 12 is crucial in the quality control of pharmaceuticals, as they can affect the efficacy and safety of the final product. Regulatory agencies require monitoring and control of pharmaceutical impurities to ensure medication safety.
Regulatory Standards
According to evolving regulatory standards, there has been a significant change in the approach to impurity thresholds since 2004, with the European Medicines Agency (EMEA) emphasizing the necessity for determination of genotoxic impurities limits in active pharmaceutical ingredients (APIs) . The lowest possible quantitation limit is often enforced in cases where a genotoxic substance might form from an API, highlighting the importance of comprehensive impurity profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume